2-methoxy-N-(4-methylphenyl)acetamide
Description
2-Methoxy-N-(4-methylphenyl)acetamide is an acetamide derivative featuring a methoxy group at the 2-position of the acetamide backbone and a para-methyl-substituted phenyl ring as the N-aryl substituent. Such compounds are often explored in medicinal chemistry due to the amide moiety’s prevalence in bioactive molecules .
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
2-methoxy-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C10H13NO2/c1-8-3-5-9(6-4-8)11-10(12)7-13-2/h3-6H,7H2,1-2H3,(H,11,12) |
InChI Key |
BCNIABVJHBTGDE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)COC |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
Physicochemical Properties
- Solubility: The hydroxyl analogue (2-hydroxy-N-(4-methylphenyl)acetamide) exhibits higher polarity and solubility in polar solvents (e.g., methanol, DMSO) due to hydrogen bonding . The methoxy derivatives (e.g., 2-methoxy-N-(1-phenylethyl)acetamide) display moderate solubility in organic solvents, influenced by the balance between the methoxy’s electron-donating effect and aryl group hydrophobicity .
- Crystallography: 2-Azido-N-(4-methylphenyl)acetamide crystallizes in a monoclinic system (P2₁/c) with unit cell parameters a = 14.4362 Å, b = 21.3403 Å, c = 9.2949 Å, and β = 98.356° . Comparable data for the methoxy analogue are unavailable but expected to differ due to substituent volume and polarity.
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